molecular formula C5H11NO2 B1617289 Methyl 2-aminobutanoate CAS No. 2483-62-7

Methyl 2-aminobutanoate

Cat. No.: B1617289
CAS No.: 2483-62-7
M. Wt: 117.15 g/mol
InChI Key: ZZWPOYPWQTUZDY-UHFFFAOYSA-N
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Description

Methyl 2-aminobutanoate: is an organic compound with the molecular formula C5H11NO2. It is an ester derivative of 2-aminobutanoic acid and is commonly used as a reagent in organic synthesis. The compound is known for its role in the synthesis of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

Methyl 2-aminobutanoate exerts its effects primarily through its interactions with enzymes and proteins. It can act as a substrate for transaminase enzymes, facilitating the transfer of amino groups in biochemical pathways. The compound’s ester functionality allows it to participate in ester hydrolysis reactions, leading to the formation of 2-aminobutanoic acid and methanol .

Comparison with Similar Compounds

Comparison:

This compound stands out due to its balanced reactivity and versatility in various chemical transformations, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

methyl 2-aminobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-3-4(6)5(7)8-2/h4H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWPOYPWQTUZDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50947739
Record name Methyl 2-aminobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50947739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2483-62-7
Record name 2-Aminobutyric acid methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002483627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-aminobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50947739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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